(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Equilibrative Nucleoside Transporter ENT1/ENT2 pharmacology irreversible inhibition

This hybrid triazole-piperazine incorporates a 1-methyl-1,2,3-triazole-4-carbonyl linker and a 2-fluorophenyl motif essential for ENT1/ENT2 and DPP-4 target engagement. Compared to 1,2,4-triazole or triazine analogs, this scaffold offers divergent selectivity and irreversible ENT inhibition. Procure for head-to-head SAR campaigns, antimicrobial evaluation, or washout-resistant adenosine signaling probe development.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 1234859-61-0
Cat. No. B2720904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1234859-61-0
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3
InChIKeyHXNBQKQLRUVBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2-Fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1234859-61-0): Structural Classification and Primary Pharmacological Annotation for Procurement


(4-(2-Fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1234859-61-0; molecular formula C₁₄H₁₆FN₅O; MW 289.31) is a hybrid small molecule that incorporates a 1-methyl-1,2,3-triazole carbonyl pharmacophore linked to a 2-fluorophenylpiperazine moiety. The compound class is annotated in curated drug–target databases as a triazole piperazine derivative targeting Dipeptidyl Peptidase 4 (DPP-4) [1], while independent cheminformatics platforms and the structurally related ENT inhibitor FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) context implicate Equilibrative Nucleoside Transporters (ENT1/ENT2) as a secondary or alternate target hypothesis [2].

Why 1,2,3-Triazole–Piperazine Hybrids Cannot Be Casually Substituted: Procurement Rationale for CAS 1234859-61-0


The target compound sits at the intersection of two distinct pharmacological programs—DPP-4 inhibition (diabetes) and ENT1/ENT2 transport modulation (oncology, adenosine signaling)—with the 1-methyl-1,2,3-triazole-4-carbonyl linker serving as the critical structural discriminator relative to both the 1,2,4-triazole antifungal class and the 1,3,5-triazine-based FPMINT ENT inhibitor series [1][2]. In ENT-focused SAR studies, replacement of the naphthalene/benzene moiety completely abrogated inhibitory activity, while subtle substituent changes (chloro‑ vs. methyl‑ vs. ethyl‑/oxymethyl‑) restored activity selectively to either ENT1 alone or to both ENT1 and ENT2, demonstrating that even minor structural perturbations produce qualitatively different pharmacological fingerprints [2]. The presence of a halogen substituent (fluorine) on the phenyl ring adjacent to the piperazine was identified as essential for ENT1/ENT2 inhibition [2]. Consequently, generic substitution with a non-fluorinated phenylpiperazine, a 1,2,4-triazole isomer, or a triazine-based analogue would risk loss of target engagement, altered ENT subtype selectivity, or divergent DPP-4 potency—any of which could invalidate a structure–activity relationship campaign or a biological probe experiment.

Quantitative Differentiation Evidence for (4-(2-Fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone vs. Closest Structural Analogs


ENT2-Selective Inhibitory Fingerprint vs. FPMINT (Triazine Parent): Irreversible, Non-Competive ENT1/ENT2 Inhibition Confirmed in the 1-Methyl-1,2,3-Triazole-Benzene Congener (Compound 3c)

In the FPMINT analogue series reported by Li et al. (2022), the 1,2,3-triazole-4-carbonyl-benzene congener designated Compound 3c (structurally closely related to the target compound, differing only in the benzene-for-naphthalene substitution and the presence of the 1-methyl-1,2,3-triazole-4-carbonyl linker) was identified as the most potent analogue among the series, exhibiting irreversible, non-competitive inhibition of both ENT1 and ENT2. Crucially, in contrast to FPMINT, which was previously characterized as ENT2‑selective, Compound 3c demonstrated potent inhibition of both transporter subtypes, indicating the 1-methyl-1,2,3-triazole-4-carbonyl substitution alters subtype selectivity relative to the 1,3,5‑triazine parent scaffold. The irreversible binding was evidenced by the inability to wash out the inhibitory effect, and the non‑competitive mechanism was confirmed by a reduction in Vmax of [³H]uridine uptake without affecting Km [1].

Equilibrative Nucleoside Transporter ENT1/ENT2 pharmacology irreversible inhibition cancer chemotherapy

Halogen Positional Requirement for ENT Inhibitory Activity: Fluorine at the 2-Position of the Phenyl Ring Is Essential

The 2022 FPMINT SAR study established that the presence of a halogen substituent on the fluorophenyl ring adjacent to the piperazine is essential for ENT1 and ENT2 inhibitory activity, irrespective of the substitution position [1]. While the study systematically varied the halogen identity and position within the context of the triazine scaffold, the target compound uniquely incorporates a fluorine at the 2‑position of the phenyl ring in combination with a 1-methyl-1,2,3-triazole-4-carbonyl linker—a substitution pattern not explicitly explored in the published FPMINT series. This creates a structural intersection point: the 2‑fluorophenyl group retains the essential halogen pharmacophore identified for ENT inhibition, while the 1,2,3-triazole carbonyl linker is distinct from both the triazine core and the methylene-linked benzene/ethyl/oxymethyl substituents tested.

ENT inhibitor SAR halogen pharmacophore fluorophenyl piperazine

DPP‑4 Inhibitor Pharmacophore Annotation: 1,2,3-Triazole–Piperazine Hybrid as a Distinct Chemotype from the Saturated Triazolopiperazine DPP‑4 Class (Sitagliptin Analogues)

The Therapeutic Target Database (TTD) annotates 'Triazole piperazine derivative 1' (syn. PMID25482888‑Compound‑36) as a patented small-molecule DPP‑4 inhibitor [1]. The 1,2,3‑triazole‑4‑carbonyl scaffold distinguishes this chemotype from the extensively characterized saturated triazolopiperazine class (e.g., sitagliptin, compound 34b from Kim et al. 2008 with IC₅₀ = 4.3 nM against DPP‑4, and the 4‑fluorobenzyl‑substituted compound 46b with subnanomolar IC₅₀ = 0.18 nM) that bear a fused, saturated triazolopiperazine ring system [2]. The 1,2,3‑triazole isomer is a distinct heterocycle with different hydrogen‑bond acceptor capacity, dipole moment, and metabolic stability profile relative to the 1,2,4‑triazole present in sitagliptin and its direct analogues. This chemotype divergence is relevant because DPP‑4 inhibitor programs have demonstrated that subtle changes in the heterocyclic core can produce >10‑fold shifts in DPP‑4 inhibitory potency and can profoundly affect selectivity against related proteases such as DPP‑8, DPP‑9, and FAP [2].

DPP-4 inhibitor type 2 diabetes triazole chemotype incretin therapy

Mannich-Derived Fluorine- and Piperazine-Containing 1,2,4-Triazole-3-One Analogues: Antimycobacterial Potency Benchmark Against Mycobacterium smegmatis

A structurally adjacent compound class—fluorine- and piperazine-containing 1,2,4‑triazole‑3‑one Mannich bases—was evaluated for antimicrobial activity, with several derivatives exhibiting potent activity against Mycobacterium smegmatis at concentrations <1 μg/mL, outperforming the standard drug streptomycin [1]. Although this study utilized a 1,2,4‑triazole‑3‑one scaffold (rather than the target compound's 1,2,3‑triazole‑4‑carbonyl), the shared fluorophenyl‑piperazine pharmacophore and the demonstrated antimycobacterial activity provide a class‑level benchmark: the target compound's 1,2,3‑triazole isomer and carbonyl (rather than thione/methylene) linkage represent structural modifications that have not been systematically evaluated in antimycobacterial assays, representing a testable differentiation hypothesis for procurement.

antimycobacterial 1,2,4-triazole-3-one Mannich base fluorine piperazine

Defined Research Application Scenarios for (4-(2-Fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1234859-61-0) Based on Quantitative Differentiation Evidence


ENT1/ENT2 Dual Irreversible Inhibitor Probe Development for Chemotherapy Sensitization Studies

Based on the Li et al. (2022) FPMINT SAR study, which identified irreversible, non‑competitive ENT1 and ENT2 inhibition as a key property of the 1,2,3-triazole-4-carbonyl congener (Compound 3c), the target compound is suited as a chemical starting point for developing ENT‑targeted probes aimed at sensitizing cancer cells to nucleoside analogue chemotherapeutics [1]. Its predicted irreversible binding mode distinguishes it from the clinically used reversible ENT1 inhibitor dipyridamole, making it potentially valuable for washout‑resistant pharmacological studies of adenosine signaling and nucleoside salvage pathway modulation.

DPP‑4 Inhibitor Lead Optimization from a Non‑Saturated, 1,2,3‑Triazole‑Carbonyl Chemotype

The TTD annotation of 'Triazole piperazine derivative 1' as a DPP‑4 inhibitor [1] supports the procurement of this compound as a structurally novel starting point for DPP‑4 inhibitor medicinal chemistry. Unlike the saturated triazolopiperazine class exemplified by sitagliptin and the subnanomolar inhibitors reported by Kim et al. (2008) [2], the aromatic 1,2,3‑triazole‑4‑carbonyl core may offer divergent selectivity against the DPP‑4‑homologous proteases DPP‑8, DPP‑9, and FAP, as well as distinct PK properties stemming from the different heterocyclic core.

Structure–Activity Relationship Expansion of ENT Inhibitors: Testing the Impact of Triazole Ring Identity and Carbonyl Linker Geometry

The FPMINT SAR study established that replacement of the naphthalene group with benzene abolished ENT1/ENT2 activity, while specific substituents on the benzene ring (meta‑Cl, meta‑CH₃, para‑ethyl, para‑oxymethyl) could restore activity partially or fully [1]. The target compound—with its 1-methyl-1,2,3-triazole-4-carbonyl linker and 2‑fluorophenyl group—represents a structurally distinct substitution pattern that has not been systematically evaluated in the published ENT inhibitor SAR. Procurement enables a direct comparative assessment of how replacing the 1,3,5‑triazine‑2‑amine scaffold with a 1,2,3‑triazole‑4‑carbonyl scaffold affects ENT1/ENT2 inhibitory potency, subtype selectivity, and reversibility of inhibition.

Inter‑Class Antimicrobial Comparator: Isomeric Triazole Scaffold Evaluation Against Mycobacteria and Fungi

Given the demonstrated activity of 1,2,4‑triazole‑3‑one Mannich bases against M. smegmatis at sub‑μg/mL concentrations (superior to streptomycin) [1], the target compound offers a structurally paired 1,2,3‑triazole‑4‑carbonyl isomer for head‑to‑head antimicrobial evaluation. Additionally, the well‑established antifungal activity of triazole pharmacophores against Candida albicans and Saccharomyces cerevisiae, as shown by structurally related fluorine‑piperazine‑1,2,4‑triazole derivatives [1], supports using this compound to dissect the contribution of triazole isomerism (1,2,3‑ vs. 1,2,4‑) and the carbonyl linker to antimicrobial potency.

Quote Request

Request a Quote for (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.